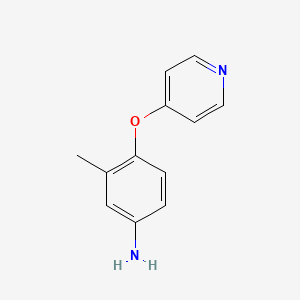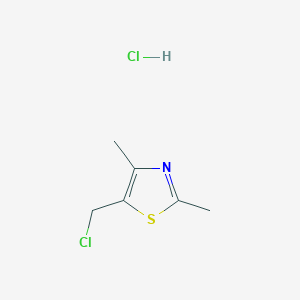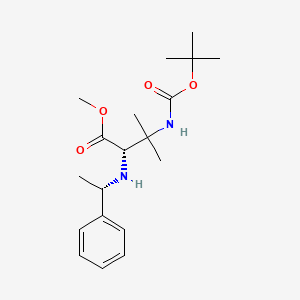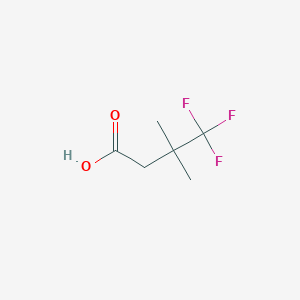
4,4,4-Trifluoro-3,3-dimethylbutanoic acid
Descripción general
Descripción
4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a fluorinated organic acid . It is used in the synthesis of trifluoromethylated hydrindenes .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid is represented by the InChI code1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) . This indicates that the molecule consists of 6 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis
4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a liquid at room temperature . Its molecular weight is 170.13 .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Trifluoromethyl-substituted Dielectrophiles
- Summary of the Application : The compound is used in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .
- Methods of Application : The acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride was used to synthesize the compound .
- Results or Outcomes : The reactions of the synthesized compound with hydroxylamine and hydrazine were investigated .
Application 2: Plant Growth Regulation
- Summary of the Application : The compound has been shown to inhibit Avena coleoptile elongation and promote root growth of Chinese cabbage, lettuce, and rice plants .
- Methods of Application : The compound was dissolved in water and supplied continuously at a concentration of 10-5 mol L-1 to rice plants .
- Results or Outcomes : Elongation of rice seminal root was promoted by approximately 80% .
Application 3: Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Methods of Application : The synthesis of TFMP derivatives involves various chemical reactions .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 4: Synthesis of [Eu (tfa) 3] 2 bpm complexes
- Summary of the Application : The compound is used as a capping ligand in the synthesis of [Eu (tfa) 3] 2 bpm complexes .
- Methods of Application : The compound is used in the multistep synthesis .
- Results or Outcomes : The synthesized [Eu (tfa) 3] 2 bpm complexes have potential applications in various fields .
Application 5: Synthesis of [13 CD 2 ]benzylamine
- Summary of the Application : The compound is used as a reagent in the multistep synthesis of [13 CD 2 ]benzylamine .
- Methods of Application : The compound is used in the multistep synthesis .
- Results or Outcomes : The synthesized [13 CD 2 ]benzylamine has potential applications in various fields .
Application 6: Plant Growth Regulator
- Summary of the Application : (S)- (+)-TFIBA, which was prepared by an enzymatic method, markedly promotes root growth of Chinese cabbage, lettuce, and rice plants . It is a novel fluorinated plant growth regulator .
- Methods of Application : The compound was prepared by an enzymatic method .
- Results or Outcomes : The compound markedly promotes root growth of Chinese cabbage, lettuce, and rice plants .
Safety And Hazards
Propiedades
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYUXDFMYRGZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3,3-dimethylbutanoic acid | |
CAS RN |
1246218-76-7 | |
| Record name | 4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



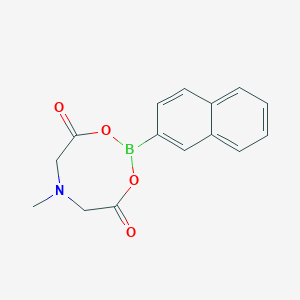
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)
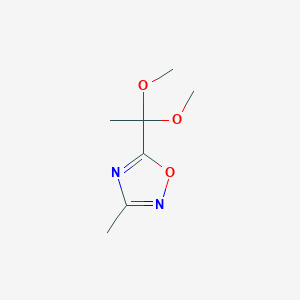
![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)
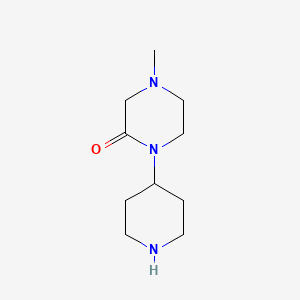
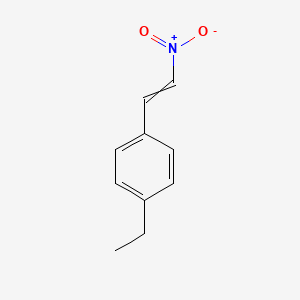
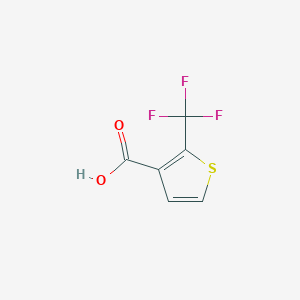
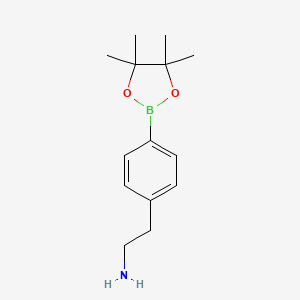
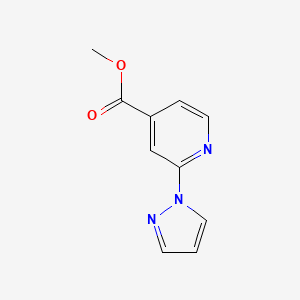
![3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1429173.png)
